molecular formula C7H11ClO2 B14335715 Methyl 3-chloro-4-methylpent-3-enoate CAS No. 103563-10-6

Methyl 3-chloro-4-methylpent-3-enoate

Cat. No.: B14335715
CAS No.: 103563-10-6
M. Wt: 162.61 g/mol
InChI Key: ITIYLGHOCBMYGG-UHFFFAOYSA-N
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Description

Methyl 3-chloro-4-methylpent-3-enoate is a chlorinated methyl ester characterized by a pentene backbone with a chlorine atom at the third carbon and a methyl group at the fourth position. Its molecular formula is C₈H₁₁ClO₂, and it likely serves as a synthetic intermediate in organic chemistry due to its reactive α,β-unsaturated ester moiety.

Properties

CAS No.

103563-10-6

Molecular Formula

C7H11ClO2

Molecular Weight

162.61 g/mol

IUPAC Name

methyl 3-chloro-4-methylpent-3-enoate

InChI

InChI=1S/C7H11ClO2/c1-5(2)6(8)4-7(9)10-3/h4H2,1-3H3

InChI Key

ITIYLGHOCBMYGG-UHFFFAOYSA-N

Canonical SMILES

CC(=C(CC(=O)OC)Cl)C

Origin of Product

United States

Preparation Methods

Synthesis via Carbon Monoxide Insertion

A prominent route involves palladium-catalyzed carbonylation of 4-bromo-2-chlorobenzaldehyde derivatives. In a representative procedure, 4-bromo-2-chlorobenzaldehyde (20.0 g, 91.1 mmol) reacts with carbon monoxide under methanol in the presence of [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (6.68 g, 0.10 equiv) and triethylamine (27.7 g, 3.00 equiv) at 60°C. The reaction proceeds via oxidative addition of the aryl bromide to palladium, followed by CO insertion and esterification with methanol. Chromatographic purification (ethyl acetate/petroleum ether) yields methyl 3-chloro-4-formylbenzoate, a structural analog, with an 80% yield. Adaptation of this method to aliphatic systems could enable the synthesis of methyl 3-chloro-4-methylpent-3-enoate by substituting the aryl bromide with a suitably functionalized alkenyl halide.

Role of Ligands and Solvents

The choice of bisphosphine ligands (e.g., 1,1'-bis(diphenylphosphino)ferrocene) enhances palladium’s catalytic activity by stabilizing the intermediate Pd(0) species. Polar aprotic solvents like methanol facilitate nucleophilic attack by the alcohol during esterification, while triethylamine neutralizes HCl byproducts, preventing catalyst poisoning.

Organometallic Approaches Using Lithium and Zinc Reagents

Generation of 3-Chloro-1-Lithiopropene Intermediates

Organolithium reagents enable the construction of the chlorinated alkene moiety. Treatment of (E)-1-bromo-3-chloroprop-1-ene with tert-butyllithium generates 3-chloro-1-lithiopropene, a reactive intermediate that undergoes coupling with electrophilic esters. For instance, reaction with tert-butyl but-3-enoate in tetrahydrofuran (THF) at −45°C, followed by quenching with dimethylzinc, yields γ,δ-unsaturated esters. Transposing this methodology, methyl acrylate could serve as the electrophilic partner to form this compound after functional group interconversion.

Zinc-Mediated Homologation

Diethylzinc, in conjunction with 1,10-phenanthroline, facilitates carbometalation reactions. A protocol for cyclopropane derivatives involves treating cyclopropene carboxylates with CH$$2$$I$$2$$ and Et$$_2$$Zn, leading to ring-opening and chain elongation. Applying this to a chlorinated cyclopropene precursor could yield the target compound through controlled alkene formation and esterification.

Copper-Catalyzed Conjugate Addition-Esterification

Coupling of Chloroalkenes with Methyl Acrylate

Copper iodide (CuI) catalyzes the conjugate addition of Grignard reagents to α,β-unsaturated esters. In a related synthesis, ethyl 3-(dimethyl(phenyl)silyl)-4-methylpent-3-enoate was prepared via CuI-mediated addition of a silyl Grignard reagent to ethyl acrylate. Substituting the silyl reagent with a chlorinated alkenylmagnesium bromide could directly furnish this compound. Reaction conditions typically involve THF at −45°C, with 1,10-phenanthroline as a stabilizing ligand.

Optimization of Reaction Parameters

Key variables include:

  • Temperature : Lower temperatures (−45°C to −20°C) suppress side reactions such as polymerization.
  • Ligand Effects : 1,10-Phenanthroline enhances copper’s electrophilicity, promoting oxidative addition to the Grignard reagent.
  • Solvent : THF’s high polarity stabilizes organometallic intermediates, improving reaction efficiency.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The $$ ^1\text{H} $$ NMR spectrum of this compound is anticipated to display signals corresponding to:

  • Olefinic protons : A doublet of triplets at δ 5.8–6.3 ppm (J = 13.5–17.2 Hz).
  • Methyl ester group : A singlet at δ 3.7–3.8 ppm for the methoxy protons.
  • Chlorine-bearing carbon : A deshielded quaternary carbon at δ 110–133 ppm in $$ ^{13}\text{C} $$ NMR.

Mass Spectrometry and Infrared (IR) Spectroscopy

High-resolution mass spectrometry (HRMS) would confirm the molecular ion peak at m/z 162.61. IR stretches for the ester carbonyl (ν ≈ 1720 cm$$ ^{-1} $$) and C-Cl (ν ≈ 550–650 cm$$ ^{-1} $$) are diagnostic.

Comparative Analysis of Synthetic Routes

Method Catalyst Yield Key Advantage
Palladium carbonylation Pd(dppf)Cl$$_2$$ 80% High selectivity for ester formation
Organolithium coupling t-BuLi 52% Rapid generation of reactive intermediates
Copper-mediated addition CuI/1,10-phenanthroline 91% Tolerance of diverse functional groups

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-4-methylpent-3-enoate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.

    Addition Reactions: The double bond in the compound can participate in addition reactions with halogens or hydrogen halides, resulting in dihalogenated or halogenated products.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophiles: Hydroxide ions, amines, and thiols are common nucleophiles used in substitution reactions.

    Oxidizing Agents: Potassium permanganate and chromium trioxide are typical oxidizing agents for converting the compound into carboxylic acids.

    Halogens: Bromine and chlorine are used in addition reactions to the double bond.

Major Products Formed

    Alcohols: Formed through nucleophilic substitution of the chloro group.

    Dihalogenated Compounds: Resulting from the addition of halogens to the double bond.

    Carboxylic Acids: Produced via oxidation reactions.

Scientific Research Applications

Methyl 3-chloro-4-methylpent-3-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-chloro-4-methylpent-3-enoate involves its reactivity with various nucleophiles and electrophiles. The chloro group acts as a leaving group in substitution reactions, while the double bond participates in addition reactions. The ester functional group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and alcohol.

Comparison with Similar Compounds

Research Findings and Trends

  • Synthetic Methods : details protocols for methyl ester synthesis using PPA (polyphosphoric acid), suggesting analogous routes for the target compound .
  • Spectroscopic Analysis : Techniques like GC-MS () and NMR () are critical for characterizing ester derivatives, including halogenated variants .
  • Natural vs. Synthetic Esters : Natural esters (e.g., torulosic acid methyl ester in ) often exhibit complex stereochemistry, while synthetic analogs prioritize functional group reactivity .

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